molecular formula C17H14BrNO2 B11408106 5-bromo-7-methyl-1-(4-methylbenzyl)-1H-indole-2,3-dione

5-bromo-7-methyl-1-(4-methylbenzyl)-1H-indole-2,3-dione

Cat. No.: B11408106
M. Wt: 344.2 g/mol
InChI Key: YAQUHAGUTWROKM-UHFFFAOYSA-N
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Description

5-bromo-7-methyl-1-(4-methylbenzyl)-1H-indole-2,3-dione is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds with a wide range of applications in pharmaceuticals, agrochemicals, and dyes. This particular compound is characterized by the presence of bromine, methyl, and benzyl groups attached to the indole core, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-7-methyl-1-(4-methylbenzyl)-1H-indole-2,3-dione typically involves multi-step organic reactions. One common method includes the bromination of 7-methyl-1-(4-methylbenzyl)-1H-indole-2,3-dione using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-bromo-7-methyl-1-(4-methylbenzyl)-1H-indole-2,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.

    Substitution: The bromine atom in the compound can be substituted by other nucleophiles through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous ethanol.

Major Products Formed

    Oxidation: Formation of oxides or quinones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indoles with different functional groups replacing the bromine atom.

Scientific Research Applications

5-bromo-7-methyl-1-(4-methylbenzyl)-1H-indole-2,3-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a lead compound in drug discovery and development.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 5-bromo-7-methyl-1-(4-methylbenzyl)-1H-indole-2,3-dione depends on its interaction with molecular targets. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The presence of bromine and methyl groups can influence its binding affinity and selectivity towards these targets. Pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-7-methyl-1-benzofuran-2-carboxylic acid: Similar in structure but with a benzofuran core instead of an indole.

    4-(bromomethyl)pyridine: Contains a bromomethyl group but with a pyridine core.

    5-bromo-2-pyridinecarbonitrile: Another brominated compound with a pyridine core.

Uniqueness

5-bromo-7-methyl-1-(4-methylbenzyl)-1H-indole-2,3-dione is unique due to its specific substitution pattern on the indole core, which can impart distinct chemical and biological properties

Properties

Molecular Formula

C17H14BrNO2

Molecular Weight

344.2 g/mol

IUPAC Name

5-bromo-7-methyl-1-[(4-methylphenyl)methyl]indole-2,3-dione

InChI

InChI=1S/C17H14BrNO2/c1-10-3-5-12(6-4-10)9-19-15-11(2)7-13(18)8-14(15)16(20)17(19)21/h3-8H,9H2,1-2H3

InChI Key

YAQUHAGUTWROKM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C=C(C=C3C)Br)C(=O)C2=O

Origin of Product

United States

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